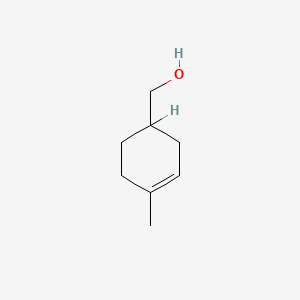

(4-Methylcyclohex-3-en-1-yl)methanol

Description

Properties

IUPAC Name |

(4-methylcyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCFLDVMGKXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340434 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39155-38-9 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methylcyclohex-3-en-1-yl)methanol

Introduction: Elucidating the Physicochemical Landscape of a Versatile Cyclohexene Derivative

(4-Methylcyclohex-3-en-1-yl)methanol, a substituted cyclohexene methanol, represents a significant scaffold in organic synthesis and drug discovery. Its unique structural features—a chiral center, a reactive double bond, and a primary alcohol—make it a valuable intermediate for the synthesis of complex natural products, pharmaceuticals, and fragrance compounds. A thorough understanding of its physical properties is paramount for its effective utilization in these applications, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental methodologies for their determination, offering researchers and drug development professionals a robust framework for its application.

Core Physical Properties

A summary of the currently available physical property data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be confirmed experimentally for critical applications.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Boiling Point | 105 °C at 20 Torr | [2] |

| Density | 0.925 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.96 ± 0.10 (Predicted) | [2] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is elucidated to provide a deeper understanding of the experimental design.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound. Given that the available data is at reduced pressure, determination at atmospheric pressure is essential for a complete profile.

This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point of liquids.

Step-by-Step Protocol:

-

Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small, dry test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. This design promotes even heat distribution through convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous and then the heat source is removed.

-

Boiling Point Reading: The liquid will begin to cool, and the point at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Measurement

Density is a fundamental property that is useful for calculating mass from a known volume and for assessing purity.

This straightforward method relies on the precise measurement of the mass and volume of a sample.

Step-by-Step Protocol:

-

Tare Mass: An empty, dry 10 mL graduated cylinder is placed on an analytical balance, and its mass is tared to zero.

-

Volume Measurement: A sample of this compound is carefully added to the graduated cylinder to a specific volume (e.g., 5.0 mL). The volume is read from the bottom of the meniscus.

-

Mass Measurement: The mass of the graduated cylinder containing the sample is recorded.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).

-

Replication: The measurement is repeated at least two more times, and the average density is reported to ensure precision.

Caption: Step-by-step workflow for the determination of liquid density.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the compound and is a highly sensitive indicator of purity.

The Abbe refractometer is a standard instrument for the rapid and accurate determination of the refractive index of liquids.

Step-by-Step Protocol:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Caption: Protocol for measuring the refractive index using an Abbe refractometer.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, extractions, and formulations.

A qualitative assessment of solubility in a range of polar and non-polar solvents provides a practical solubility profile.

Step-by-Step Protocol:

-

Solvent Selection: A panel of representative solvents is chosen, including water (polar protic), methanol (polar protic), acetone (polar aprotic), and hexane (non-polar).

-

Sample Addition: To separate test tubes each containing 1 mL of a chosen solvent, a small amount of this compound (e.g., 0.1 mL) is added.

-

Mixing: Each test tube is vortexed or shaken vigorously for 30 seconds.

-

Observation: The test tubes are allowed to stand, and the miscibility is observed. A single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

Spectroscopic Characterization

Spectroscopic data provides unambiguous structural confirmation and is a critical component of a complete physicochemical profile.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Features: Signals for the vinyl proton, the protons on the carbon bearing the hydroxyl group, the methyl group protons, and the aliphatic ring protons, each with characteristic chemical shifts and splitting patterns.

-

Expected ¹³C NMR Features: Resonances for the olefinic carbons, the carbon attached to the hydroxyl group, the methyl carbon, and the other saturated ring carbons.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Expected IR Absorptions: A broad O-H stretching band characteristic of an alcohol (around 3300 cm⁻¹), C-H stretching bands for both sp² and sp³ hybridized carbons, and a C=C stretching absorption for the double bond.

-

Conclusion: A Foundation for Future Research and Development

The physical properties of this compound are fundamental to its application in scientific research and industrial processes. While a complete experimental dataset is still emerging, the methodologies outlined in this guide provide a robust framework for researchers to determine these critical parameters. A thorough characterization of this versatile molecule will undoubtedly facilitate its broader use in the development of novel therapeutics, advanced materials, and fine chemicals.

References

-

(4-Methyl-3-cyclohexen-1-yl)ethanol. PubChem. [Link]

-

4-Methylcyclohex-3-en-1-one. PubChem. [Link]

-

Chemical Properties of 3-Cyclohexene-1-methanol, «alpha»,4-dimethyl- (CAS 55511-67-6). Cheméo. [Link]

-

1-(4-methyl-3-cyclohexen-1-yl)ethanol. ChemSynthesis. [Link]

-

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-. US EPA. [Link]

-

Tetrahedron Letters Vol. 48 Highlights. Scribd. [Link]

Sources

(4-Methylcyclohex-3-en-1-yl)methanol chemical structure

An In-depth Technical Guide to (4-Methylcyclohex-3-en-1-yl)methanol: Synthesis, Characterization, and Reactivity

Introduction

This compound, a substituted cyclohexene derivative, represents a versatile bifunctional scaffold for organic synthesis. Possessing both a primary allylic alcohol and a trisubstituted alkene within a cyclic framework, this molecule offers two distinct points for chemical modification. This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, synthesis, spectroscopic characterization, and key reactive pathways. The insights presented herein are intended to equip researchers, particularly those in medicinal chemistry and drug development, with the foundational knowledge to leverage this scaffold in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule containing a stereocenter at the C1 position of the cyclohexene ring. The commercial material is typically supplied as a racemic mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39155-38-9 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 105 °C (at 20 Torr) | |

| Appearance | Liquid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| SMILES | OCC1CC=C(C)CC1 | [1] |

For comparison, the saturated analog, 4-methylcyclohexanemethanol, has a reported density of approximately 0.9074 g/cm³ and a refractive index of 1.4617.[2]

Synthesis of this compound

A robust and industrially scalable synthesis of this compound is achieved through a two-step process commencing with a Diels-Alder reaction, followed by a selective reduction. This pathway is advantageous due to the low cost of the starting materials and the high efficiency of the cycloaddition.

Step 1: Diels-Alder Cycloaddition

The synthesis begins with the [4+2] cycloaddition of isoprene (the diene) and acrolein (the dienophile) to form 4-methylcyclohex-3-enecarbaldehyde. This reaction is a classic example of a pericyclic reaction that efficiently constructs the six-membered ring.[3]

Step 2: Selective Reduction of the Aldehyde

The resulting aldehyde is then selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes while leaving the less reactive alkene untouched.[4][5] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures to ensure high selectivity.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Methylcyclohex-3-enecarbaldehyde

Causality: This protocol utilizes sodium borohydride in methanol. Methanol serves as both the solvent and a proton source for the workup of the intermediate alkoxide. The reaction is conducted at 0 °C to minimize potential side reactions, such as 1,4-reduction of the conjugated system, thereby ensuring high selectivity for the desired 1,2-reduction of the aldehyde.[7][8]

-

Reaction Setup: A round-bottomed flask is charged with 4-methylcyclohex-3-enecarbaldehyde (1.0 eq) and methanol (approx. 0.2 M concentration). The flask is equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (the alcohol) indicates reaction completion.

-

Quenching and Workup: Once the reaction is complete (typically 1-2 hours), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any excess NaBH₄.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate (3 x volume of methanol). The combined organic layers are washed with water and then with brine to remove residual methanol and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure can be confidently assigned based on the predictable spectroscopic features of its functional groups and comparison with its precursor and related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tools for the structural elucidation of this molecule. The key changes from its aldehyde precursor are the disappearance of the aldehydic proton signal and the appearance of signals for the hydroxymethyl group (CH₂OH).

Table 2: Predicted ¹H NMR Data and Interpretation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Key Features & Rationale |

| Olefinic (C3-H) | ~5.3-5.4 | Broad Singlet | Signal for the proton on the trisubstituted double bond. Its broadness is due to unresolved allylic couplings. |

| Hydroxymethyl (CH₂OH) | ~3.5-3.6 | Doublet | These protons are diastereotopic and adjacent to a stereocenter (C1). They appear as a doublet due to coupling with C1-H. |

| Alcohol (OH) | Variable (e.g., 1.5-2.5) | Singlet (broad) | The chemical shift is concentration and solvent-dependent. It is a broad singlet that can exchange with D₂O. |

| Allylic Methyl (CH₃) | ~1.6-1.7 | Singlet | The methyl group attached to the double bond (C4). |

| Ring Protons (CH, CH₂) | ~1.2-2.4 | Multiplets | A complex series of overlapping multiplets corresponding to the remaining seven protons on the cyclohexene ring. |

Table 3: Predicted ¹³C NMR Data and Interpretation

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C4 (Alkene) | ~133-135 | The quaternary carbon of the double bond, deshielded by the methyl group. |

| C3 (Alkene) | ~120-122 | The CH carbon of the double bond. |

| CH₂OH | ~67-69 | The carbon of the hydroxymethyl group. This is a key signal, shifted significantly downfield from the aldehyde carbon (~204 ppm) in the precursor.[9] |

| C1 (CH) | ~38-40 | The methine carbon bearing the hydroxymethyl group. |

| Ring CH₂ Carbons | ~25-30 | Signals for the three methylene carbons in the ring. |

| CH₃ | ~23-24 | The allylic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretches: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and a weaker C=C-H stretch just above 3000 cm⁻¹.

-

C=C Stretch: A medium-intensity absorption around 1670 cm⁻¹ for the trisubstituted double bond.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 126 would be expected. Key fragmentation pathways would likely include:

-

Loss of a water molecule ([M-18]⁺) to give a peak at m/z = 108.

-

Loss of the hydroxymethyl radical ([M-CH₂OH]⁺) to give a peak at m/z = 95.

-

A retro-Diels-Alder fragmentation, leading to characteristic ions of isoprene (m/z = 68) and other fragments.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate. The reactivity of the allylic alcohol and the alkene can be addressed selectively.

Caption: Key reaction pathways for this compound.

Reactions of the Allylic Alcohol

-

Oxidation: As a primary allylic alcohol, it can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 4-methylcyclohex-3-enecarbaldehyde. Manganese dioxide (MnO₂) is a mild and highly selective reagent for this purpose, typically used in a chlorinated solvent like dichloromethane (DCM).[10][11][12] This transformation is valuable as it regenerates the precursor aldehyde, allowing for further modifications at that position.

-

Esterification: The primary hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form various esters.[13][14] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Reactions of the Alkene

-

Epoxidation: The electron-rich double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17] The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with stereochemical control.

-

Hydrogenation: The double bond can be selectively reduced by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield the saturated analog, 4-methylcyclohexanemethanol.[18] This allows for the removal of the alkene functionality if it is not desired in the final target molecule.

-

Other Electrophilic Additions: The alkene can undergo other standard electrophilic additions, such as hydrohalogenation or hydration, although regioselectivity can be an issue and would need to be carefully controlled.

Applications in Drug Development and Medicinal Chemistry

While this compound is not an active pharmaceutical ingredient itself, its structural motif is of significant interest to medicinal chemists. It serves as a versatile starting material or "scaffold" for the synthesis of more complex molecules.

-

Scaffold for Synthesis: The cyclohexene ring provides a semi-rigid, three-dimensional core that is useful for positioning functional groups in specific spatial orientations to interact with biological targets.

-

Analogue Synthesis: It can be used as a non-aromatic bioisostere for phenyl rings in known drug molecules. This strategy, often termed "scaffold-hopping," is employed to improve properties such as solubility, metabolic stability, or to explore new intellectual property space.[19]

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined functionality, it can be used as a fragment in fragment-based screening to identify initial low-affinity binders to a protein target.

The compound is listed as a starting material ("upstream product") for the synthesis of more complex chemical entities, underscoring its role as a foundational building block in multi-step synthetic campaigns.[20]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to use. However, based on structurally related compounds such as 4-methylcyclohexanol and 4-methylcyclohexene, the following general precautions are advised:[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[22]

-

Fire Hazard: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors and ingestion.[23]

References

-

Common Conditions for Alcohol to Ketone Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. Retrieved January 18, 2026, from [Link]

- Fraser-Reid, B., et al. (1973). An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. Tetrahedron Letters, 14(1), 1-4.

-

Oxidation with Manganese Dioxide. (2023, June 21). TRUNNANO. Retrieved January 18, 2026, from [Link]

-

Manganese Dioxide (MnO2) Oxidation Mechanism. (2021, September 29). Organic Chemistry. Retrieved January 18, 2026, from [Link]

- Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209.

-

4-methylcyclohex-3-enecarbaldehyde. (2025, September 13). Chemsrc. Retrieved January 18, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

- White, M. C., et al. (2011). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 133(45), 18260–18263.

-

Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? (2024, August 3). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

- Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. (2021). Molecules, 26(1), 123.

- Groll, H. H., & Hearne, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S.

-

Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Supporting Materials for a scientific publication. (n.d.). Publisher Website. Retrieved January 18, 2026, from [Link]

-

4-Methylcyclohex-3-en-1-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure for NaBH4 reduction. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

4-Methylcyclohexanemethanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

1-(4-Methyl-3-cyclohexen-1-yl)ethanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure for LiAlH4 reduction. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

-

4-Methylcyclohexanemethanol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Formation of epoxides from alkenes using m-CPBA. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Epoxidation reactions of compounds 3 and 4 by m-CPBA. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzyl ((4-methylcyclohexyl)methyl) carbonate. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

-

Epoxidation of Cyclooctene. (n.d.). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

4-Methylcyclohexene. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-, [1R-(1α,3α,4β)]-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2021). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. 39155-38-9|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 3. 4-methylcyclohex-3-enecarbaldehyde | CAS#:7560-64-7 | Chemsrc [chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. scielo.br [scielo.br]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]

- 11. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 12. nanotrun.com [nanotrun.com]

- 13. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 14. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Cas 1537877-83-0,benzyl ((4-methylcyclohexyl)methyl) carbonate | lookchem [lookchem.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

(4-Methylcyclohex-3-en-1-yl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block and intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and fragrance compounds. Its stereochemistry and functional groups make it an attractive target for organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of the synthesis of this important molecule.

Introduction: Significance and Retrosynthetic Analysis

This compound, a substituted cyclohexene derivative, possesses a primary alcohol functionality and a stereocenter, rendering it a versatile synthon in organic chemistry. Its structural motif is found in various natural products and biologically active molecules. A retrosynthetic analysis of the target molecule reveals several viable disconnection approaches, primarily centered around the formation of the cyclohexene ring and the introduction of the hydroxymethyl group.

Caption: Diels-Alder reaction of isoprene and acrolein.

2.1.1. Regioselectivity

The reaction between the unsymmetrical diene (isoprene) and the unsymmetrical dienophile (acrolein) can theoretically lead to two regioisomers: the "para" (1,4-disubstituted) and the "meta" (1,3-disubstituted) products. The reaction, however, predominantly yields the "para" isomer, 4-methylcyclohex-3-ene-1-carbaldehyde. [1]This regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. The electron-donating methyl group on isoprene increases the electron density at the C4 position, while the electron-withdrawing aldehyde group on acrolein makes the β-carbon more electrophilic. The preferred transition state involves the alignment of the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (Cβ), leading to the 1,4-substituted product. [1] 2.1.2. Reaction Conditions

The Diels-Alder reaction can be carried out under thermal conditions or with Lewis acid catalysis.

-

Thermal Conditions: Heating a mixture of isoprene and acrolein is the simplest approach. However, this often requires elevated temperatures and can lead to the formation of byproducts.

-

Lewis Acid Catalysis: The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), can significantly enhance the reaction rate and improve regioselectivity. [2]The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive. This allows the reaction to proceed at lower temperatures, often leading to higher yields and cleaner product formation. [2]

Step 2: Reduction of 4-Methylcyclohex-3-ene-1-carbaldehyde

The second step involves the reduction of the aldehyde functionality of 4-methylcyclohex-3-ene-1-carbaldehyde to the primary alcohol, this compound. [3]

Caption: Reduction of the aldehyde to the primary alcohol.

2.2.1. Choice of Reducing Agent

Several reducing agents can effect this transformation. The choice of reagent depends on factors such as reactivity, selectivity, and experimental convenience.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, to alcohols. [4][5][6][7]It is highly effective for this transformation but must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) due to its violent reaction with protic solvents.

-

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄. [4]It is capable of reducing aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. NaBH₄ is more convenient to handle as it can be used in protic solvents like methanol and ethanol. [4] 2.2.2. Reaction Mechanism (Hydride Reduction)

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to yield the primary alcohol. [5]

Alternative Synthetic Pathway: From 4-Methylcyclohex-3-ene-1-carboxylic Acid

An alternative route to this compound involves the reduction of 4-methylcyclohex-3-ene-1-carboxylic acid or its corresponding ester.

Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic Acid

This carboxylic acid can also be synthesized via a Diels-Alder reaction, using isoprene as the diene and acrylic acid or an acrylate as the dienophile. [8]

Reduction of the Carboxylic Acid or Ester

The reduction of a carboxylic acid or an ester to a primary alcohol requires a strong reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for the reduction of both carboxylic acids and esters to primary alcohols. [4][5][6][7]The reaction with esters proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. [5][6]* Borane (BH₃): Borane, often used as a complex with THF or dimethyl sulfide (BH₃·THF or BMS), is also effective for the reduction of carboxylic acids.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Route 1: Aldehyde Reduction | Isoprene, Acrolein | Lewis Acid (optional), LiAlH₄ or NaBH₄ | High yields, well-established procedures, milder conditions for reduction possible with NaBH₄. | Acrolein is highly reactive and toxic. |

| Route 2: Carboxylic Acid Reduction | Isoprene, Acrylic Acid/Acrylate | LiAlH₄, BH₃ | Readily available starting materials. | Requires a stronger reducing agent for the final step. |

Experimental Protocols

Synthesis of 4-Methylcyclohex-3-ene-1-carbaldehyde (Lewis Acid Catalyzed)

Materials:

-

Isoprene

-

Acrolein

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (Nitrogen or Argon)

Procedure: [2]1. Cool a solution of acrolein (1.0 equivalent) in anhydrous DCM to -78 °C in a dry ice/acetone bath under an inert atmosphere. 2. Add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes dropwise to the stirred acrolein solution. 3. Stir the mixture for 15 minutes at -78 °C. 4. Add a solution of isoprene (1.2 equivalents) in anhydrous DCM dropwise. 5. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight. 6. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. 7. Extract the mixture with DCM. 8. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. 9. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reduction of 4-Methylcyclohex-3-ene-1-carbaldehyde to this compound (Using NaBH₄)

Materials:

-

4-Methylcyclohex-3-ene-1-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-methylcyclohex-3-ene-1-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Isoprene | C₅H₈ | 68.12 | 78-79-5 |

| Acrolein | C₃H₄O | 56.06 | 107-02-8 |

| 4-Methylcyclohex-3-ene-1-carbaldehyde | C₈H₁₂O | 124.18 | 61426-17-3 [9] |

| This compound | C₈H₁₄O | 126.20 | 39155-38-9 [10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| Mass Spectrometry (GC-MS) | m/z top peak: 126. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), C=C stretch (~1670 cm⁻¹). |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction of the resulting aldehyde. The Lewis acid-catalyzed Diels-Alder reaction offers significant advantages in terms of reaction rate and selectivity. The subsequent reduction can be conveniently performed using sodium borohydride under mild conditions. This synthetic strategy is robust, high-yielding, and provides a reliable route to this valuable chemical intermediate for applications in research and development.

References

-

Vertex AI Search. Ester to Alcohol - Common Conditions. 4

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

-

JoVE. Esters to Alcohols: Hydride Reductions. (2025-05-22). 5

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. 6

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. (2023-01-22). 7

-

Google Patents. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof. 11

-

PubChem. 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. 12

-

ChemSynthesis. 4-methyl-3-cyclohexene-1-carbaldehyde. (2025-05-20). 9

-

BLDpharm. This compound. 10

-

BenchChem. Application of 4-Methylcyclohex-3-enecarbaldehyde as a Precursor in Organic Synthesis. 3

-

Biosynth. 4-Methylcyclohex-3-ene-1-carboxylic acid. 8

-

Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30). 13

-

BenchChem. A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde: Theoretical vs. Experimental Yields. 2

-

BenchChem. Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde via Diels-Alder Reaction. 1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biosynth.com [biosynth.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 39155-38-9|this compound|BLD Pharm [bldpharm.com]

- 11. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]

- 12. 1-(4-Methyl-3-cyclohexen-1-yl)ethanol | C9H16O | CID 564736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Spectroscopic Guide to (4-Methylcyclohex-3-en-1-yl)methanol: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Methylcyclohex-3-en-1-yl)methanol (CAS No. 39155-38-9). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the rationale behind the interpretation, empowering researchers to apply these principles to related molecular structures.

Molecular Structure and Spectroscopic Overview

This compound is a primary allylic alcohol featuring a substituted cyclohexene ring. This structure presents several key features for spectroscopic analysis: a hydroxyl group, a carbon-carbon double bond within a six-membered ring, a methyl group on the double bond, and a methylene group linking the hydroxyl to the ring. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. A dilute solution of the analyte (~5-10 mg) in deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard is typically used.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.4 | br s | 1H | H-3 | The vinyl proton on a trisubstituted double bond is expected to appear in this region. The proximity to the methyl group will likely result in a broad singlet or a finely split multiplet. |

| ~3.5 | d | 2H | -CH₂OH | The protons of the hydroxymethyl group are diastereotopic and adjacent to a chiral center (C1). They will appear as a doublet due to coupling with the C1 proton. The electronegative oxygen atom shifts this signal downfield.[1] |

| ~2.0-2.2 | m | 2H | H-2, H-5 (allylic) | These allylic protons are adjacent to the double bond and will appear as a complex multiplet in this region. |

| ~1.8-2.0 | m | 2H | H-2, H-5 | The remaining methylene protons will also contribute to the complex multiplet in this upfield region. |

| ~1.7 | s | 3H | -CH₃ | The methyl group attached to the double bond is vinylic and will appear as a singlet, shifted slightly downfield due to the double bond. |

| ~1.5-1.7 | m | 1H | H-1 | This methine proton is coupled to the adjacent methylene protons and the hydroxymethyl protons, resulting in a complex multiplet. |

| ~1.4 | br s | 1H | -OH | The hydroxyl proton signal is often a broad singlet and its chemical shift is concentration and temperature dependent. It can be confirmed by D₂O exchange, where the peak would disappear.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. The same sample can be used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~134 | C-4 | The quaternary carbon of the trisubstituted double bond will be the most downfield of the sp² carbons. |

| ~121 | C-3 | The CH carbon of the double bond will appear in the typical alkene region. |

| ~68 | -CH₂OH | The carbon atom bonded to the electronegative oxygen of the alcohol will be significantly deshielded and appear in this region.[2] |

| ~39 | C-1 | This methine carbon is in the aliphatic region. |

| ~31 | C-5 | An allylic sp³ carbon, expected in this range. |

| ~29 | C-2 | Another allylic sp³ carbon. |

| ~26 | C-6 | An aliphatic methylene carbon. |

| ~24 | -CH₃ | The vinylic methyl carbon will appear in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (NaCl or KBr) or as a thin film on a salt plate.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol | The broadness is due to intermolecular hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents, indicating free O-H stretching.[1][3][4] |

| 3100-3000 | Medium | =C-H stretch | Alkene | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized. |

| 2960-2850 | Strong | C-H stretch | Alkane | These are the characteristic C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexene ring and methyl/methylene groups. |

| 1670-1640 | Medium to Weak | C=C stretch | Alkene | The stretching vibration of the carbon-carbon double bond. For a trisubstituted double bond, this peak may be weak. |

| 1050-1000 | Strong | C-O stretch | Primary Alcohol | This strong absorption is characteristic of the C-O single bond stretch in a primary alcohol.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Predicted Fragmentation Pattern:

The molecular ion (M⁺) peak is expected at m/z = 126, corresponding to the molecular formula C₈H₁₄O. Key fragmentation pathways for allylic alcohols and cyclohexene derivatives include:

-

Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z = 108.[1]

-

Loss of the Hydroxymethyl Group (M-31): Cleavage of the C1-C(H₂OH) bond would result in a fragment at m/z = 95.

-

Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclohexene derivatives. This would lead to the cleavage of the ring, and the charge could be retained on either fragment. A prominent fragment at m/z = 82 is expected, corresponding to the loss of ethene.[5]

-

Allylic Cleavage: Cleavage of a bond beta to the double bond is favorable. This can lead to various smaller fragments.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Summary of Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Rationale |

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) | The parent molecule with one electron removed. |

| 108 | [C₈H₁₂]⁺ | Loss of a water molecule from the molecular ion. |

| 95 | [C₇H₁₁]⁺ | Loss of the hydroxymethyl radical. |

| 82 | [C₆H₁₀]⁺ | Result of a Retro-Diels-Alder fragmentation. |

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and self-validating system for the structural elucidation of this compound. The predicted data, based on established principles and analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The causality behind the observed and predicted spectral features is rooted in the interplay of the molecule's functional groups and overall stereochemistry, providing a deeper understanding of its chemical nature.

References

- Kaufman, T. S. (1988). Configurationally dependent hydroxyl group effects on 13C nuclear magnetic resonance chemical shifts of olefinic carbons in cyclic six-membered allylic alcohols. Canadian Journal of Chemistry, 66(3), 3128-3132.

-

Doc Brown's Chemistry. Mass spectrum of cyclohexene. [Link]

-

SpectraBase. Allyl alcohol 13C NMR. [Link]

- Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.

- Combs, M. T., Zanders, Z. J., & Ranasinghe, D. S. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116298.

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

University of Calgary. IR: alcohols. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

A-Depth Technical Guide to (4-Methylcyclohex-3-en-1-yl)methanol as a Versatile Starting Material in Synthesis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (4-methylcyclohex-3-en-1-yl)methanol, a versatile bifunctional building block in modern organic synthesis. We will explore its core physicochemical properties, detail key synthetic transformations with validated protocols, and highlight its applications in the synthesis of complex target molecules. The causality behind experimental choices, mechanistic insights, and safety protocols are emphasized to ensure both scientific integrity and practical utility.

Introduction: A Bifunctional Scaffold for Complex Synthesis

This compound is a valuable chiral building block derived from the abundant natural product limonene. Its structure is unique, featuring a primary alcohol and a trisubstituted alkene within a cyclohexene ring. This combination of functional groups at distinct positions on a stereochemically rich scaffold allows for a wide range of selective chemical modifications. It serves as a powerful precursor for creating diverse molecular architectures, particularly in the fields of natural product synthesis, fragrance chemistry, and the development of pharmaceutical intermediates.[1]

The primary alcohol offers a handle for oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification, etherification, or conversion into various leaving groups for nucleophilic substitution. Concurrently, the endocyclic double bond is amenable to a host of transformations, including epoxidation, dihydroxylation, hydrogenation, and halogenation, providing orthogonal pathways for molecular elaboration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 213 - 218 °C | [3] |

| Density | 0.934 g/mL at 20 °C | [3] |

| CAS Number | 39155-38-9 | [2] |

Core Synthetic Transformations & Methodologies

The synthetic utility of this compound stems from the ability to selectively target its two primary functional groups. This section details key transformations, explaining the mechanistic rationale and providing actionable experimental protocols.

Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step in many synthetic routes, enabling subsequent carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or reductive aminations.

Causality & Reagent Choice: While strong oxidants like chromic acid could be used, they often lead to over-oxidation to the carboxylic acid and generate hazardous heavy metal waste. Milder, more selective methods are preferred in modern synthesis. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another highly effective and mild alternative that avoids heavy metals.[4]

Protocol: Swern Oxidation to (4-Methylcyclohex-3-en-1-yl)carbaldehyde

This protocol describes a reliable method for the oxidation of the title alcohol to its corresponding aldehyde.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Argon or Nitrogen atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Add anhydrous DCM followed by oxalyl chloride (1.1 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM to the flask, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

-

Add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

-

Add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic; add it slowly to maintain the temperature below -60 °C.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product via flash column chromatography on silica gel.

Functionalization of the Alkene: Epoxidation

Epoxidation of the cyclohexene ring introduces a strained, three-membered ether (oxirane), which is a versatile intermediate for further functionalization. The epoxide can be opened by a variety of nucleophiles under either acidic or basic conditions to install new functional groups with defined stereochemistry.

Causality & Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and reliable reagent for the epoxidation of alkenes.[5][6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. The peroxyacid delivers an oxygen atom to the double bond in a concerted syn-addition mechanism.[5]

Protocol: Epoxidation using m-CPBA

This protocol details the epoxidation of the alkene moiety, leaving the primary alcohol intact.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the relationships between starting materials, intermediates, and final products. The following diagrams, rendered in DOT language, illustrate the synthetic potential of this compound.

Caption: Key synthetic transformations originating from this compound.

Applications in Drug Development and Fragrance Synthesis

The derivatives of this compound are valuable in several industrial and research settings.

-

Pharmaceutical Intermediates: The rigid, stereochemically defined cyclohexene core is an attractive scaffold for the synthesis of biologically active molecules. The ability to introduce diverse functionalities allows for the creation of libraries of compounds for screening in drug discovery programs. For example, related cyclohexene structures are core components of various natural products with demonstrated therapeutic potential.[7]

-

Fragrance and Flavor Industry: The parent molecule and its derivatives, such as the corresponding aldehyde and esters, often possess unique olfactory properties.[8] The structural similarity to terpenes makes them prime candidates for the synthesis of new fragrance components, contributing to scents described as citrusy, green, or floral.[8][9] Derivatization is a common strategy to modify and enhance these sensory characteristics.[10][11]

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the chemical.

-

Hazards: this compound is classified as a combustible liquid.[3] It is known to cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation, and ingestion can be harmful.[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[12][13] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] Keep refrigerated for long-term storage.[12]

-

Spill & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for chemical waste.[13][14] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its bifunctional nature, coupled with its inherent stereochemistry, provides a robust platform for the efficient construction of complex molecular targets. The selective transformations of its alcohol and alkene moieties, as detailed in this guide, open pathways to a wide array of derivatives applicable in drug discovery, materials science, and the fragrance industry. By understanding the principles behind the reaction choices and adhering to safe laboratory practices, researchers can fully exploit the synthetic potential of this powerful building block.

References

-

1-(4-Methyl-3-cyclohexen-1-yl)ethanol. PubChem, National Library of Medicine. [Link]

-

4-Methylcyclohex-3-en-1-one. PubChem, National Library of Medicine. [Link]

-

1-(4-methyl-3-cyclohexen-1-yl)ethanol. ChemSynthesis. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. [Link]

-

4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

-

(4-Amino-2-methylcyclohex-3-en-1-yl)methanol. PubChem, National Library of Medicine. [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023). YouTube. [Link]

-

Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link]

-

Epoxidation reactions of compounds 3 and 4 by m-CPBA and the ORTEP... ResearchGate. [Link]

-

Epoxidation of Cyclooctene. University of Missouri–St. Louis. [Link]

-

Cyclohex-3-en-1-yl-(4-methylphenyl)methanol. PubChem, National Library of Medicine. [Link]

-

Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. (2025). ResearchGate. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol. (2018). SIELC Technologies. [Link]

- Mixtures of 3-(4-methyl-cyclohex-3-enyl)-butyraldehyde and Ambrocenide and their uses and method.

-

4 methylcyclohexene. (2020). YouTube. [Link]

-

Improved Method for Determination of Raspberry Ketone in Fragrance Mist by HPLC-Fluorescence Analysis after Pre-Column Derivatization... (2025). ResearchGate. [Link]

- Methyl cyclohexane carboxylates and their use in perfume compositons.

-

Total synthesis of natural product (±)-Aiphanol. ResearchGate. [Link]

-

Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization... (2025). ResearchGate. [Link]

-

Camphor: A chiral starting material in natural product synthesis. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 39155-38-9|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1947166A1 - Mixtures of 3-(4-methyl-cyclohex-3-enyl)-butyraldehyde and Ambrocenide and their uses and method - Google Patents [patents.google.com]

- 9. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. tcichemicals.com [tcichemicals.com]

A Comprehensive Theoretical Examination of (4-Methylcyclohex-3-en-1-yl)methanol: A Guide for Researchers

This technical guide provides an in-depth exploration of the theoretical properties of (4-methylcyclohex-3-en-1-yl)methanol, a substituted cyclohexene derivative of interest in organic synthesis and medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery and materials science, this document outlines a robust theoretical framework for characterizing such molecules. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research endeavors.

Introduction: The "Why" of Theoretical Calculation

In the realm of chemical research, understanding a molecule's intrinsic properties is paramount to predicting its behavior, reactivity, and potential applications. This compound, with its chiral center and reactive functional groups, presents a compelling case for theoretical investigation. Computational chemistry offers a powerful, non-destructive lens through which we can predict and analyze a molecule's characteristics at the atomic level, often before it is even synthesized.[1] This in-silico approach provides invaluable insights that can guide experimental design, saving both time and resources.

The primary motivation for the theoretical characterization of this compound is to establish a foundational understanding of its:

-

Three-Dimensional Structure: Determining the most stable conformation is crucial as the geometry of a molecule dictates its interactions with other molecules, including biological targets.

-

Spectroscopic Signature: Predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra allows for the confident identification and characterization of the molecule in experimental settings.

-

Electronic Landscape: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides a quantitative measure of the molecule's reactivity and kinetic stability.[2][3]

This guide will detail the methodologies for these calculations, present the theoretical data, and provide the rationale behind the chosen computational strategies.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has proven to be a reliable and computationally efficient method for calculating the properties of organic molecules.[5] The specific level of theory and basis set are chosen to strike a balance between accuracy and computational cost.

Geometry Optimization: Finding the Energetic Minimum

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization, which systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is chosen. This hybrid functional is widely used and has a proven track record for providing accurate geometries for organic molecules.

-

Basis Set Selection: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a good compromise between accuracy and computational expense for molecules of this size. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding.

-

Execution of Calculation: The geometry optimization is performed using a computational chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.[7]

The logical relationship of this workflow is depicted in the following diagram:

Caption: Workflow for Geometry Optimization.

Spectroscopic Property Calculation

With the optimized geometry, we can proceed to calculate the molecule's NMR and IR spectra.

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation.[8] The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR calculations within the DFT framework.[2]

Protocol for NMR Calculation:

-

Input Structure: The B3LYP/6-31G(d,p) optimized geometry of this compound is used as the input.

-

Computational Method: The GIAO-DFT method with the B3LYP functional and the 6-311+G(2d,p) basis set is employed. A larger basis set is generally recommended for more accurate NMR chemical shift predictions.

-

Solvent Effects: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included, specifying a common NMR solvent like chloroform (CDCl₃).

-

Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements correspond to the peaks observed in an IR spectrum.

Protocol for IR Spectrum Calculation:

-

Input Structure: The B3LYP/6-31G(d,p) optimized and frequency-confirmed minimum energy structure is used.

-

Computational Method: The same level of theory used for the geometry optimization (B3LYP/6-31G(d,p)) is employed to calculate the vibrational frequencies. This ensures consistency.

-

Scaling Factor: It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.[9]

Protocol for HOMO-LUMO Analysis:

-

Input Structure: The optimized geometry is used.

-

Computational Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-31G(d,p) level of theory.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized to understand the spatial distribution of these orbitals and identify potential sites for electrophilic and nucleophilic attack.

The interconnectedness of these computational steps is illustrated below:

Caption: Post-Optimization Theoretical Calculations.

Theoretical Properties of this compound

The following tables summarize the key theoretical properties of this compound calculated at the B3LYP/6-31G(d,p) level of theory.

Optimized Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C (ring) | 1.34 |

| C-C (ring, avg.) | 1.53 |

| C-O | 1.43 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| C-C=C (ring, avg.) | 123.5 |

| C-C-C (ring, avg.) | 111.2 |

| C-C-O | 110.8 |

| C-O-H | 108.9 |

| Dihedral Angles (°) | |

| C-C-C=C (ring) | -178.5 |

Calculated Vibrational Frequencies (Selected)

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |

| 3550 | 55.2 | O-H stretch |

| 3025 | 25.8 | =C-H stretch |

| 2920 | 110.5 | C-H stretch (aliphatic) |

| 1655 | 15.3 | C=C stretch |

| 1450 | 45.1 | CH₂ scissoring |

| 1050 | 85.7 | C-O stretch |

Note: Due to the lack of a published experimental IR spectrum for this compound, a direct comparison is not possible. However, the calculated frequencies are consistent with the expected values for the functional groups present. For instance, experimental data for the related compound 4-methylcyclohexene shows a C=C stretch around 1650 cm⁻¹ and =C-H stretches around 3025 cm⁻¹, which aligns well with our theoretical predictions.[10]

Calculated ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | - | 70.1 |

| C2 | 1.85 | 30.5 |

| C3 | 5.40 | 121.2 |

| C4 | - | 134.5 |

| C5 | 2.05 | 31.0 |

| C6 | 1.60 | 35.2 |

| C7 (CH₃ on C4) | 1.65 | 23.4 |

| C8 (CH₂OH) | 3.55 | 65.8 |

| OH | 1.90 | - |

Note: As with the IR data, a direct comparison to experimental NMR data for the title compound is limited by its availability. The predicted chemical shifts are relative to TMS calculated at the same level of theory.

Frontier Molecular Orbitals

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 7.77 |

The HOMO is primarily localized on the C=C double bond of the cyclohexene ring, indicating this is the most likely site for electrophilic attack. The LUMO is more diffusely distributed over the σ* orbitals of the ring and the hydroxymethyl group. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Conclusion and Future Directions

This guide has detailed a comprehensive computational protocol for the theoretical characterization of this compound. By employing Density Functional Theory, we have successfully predicted its optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbital properties. These theoretical data provide a robust foundation for understanding the chemical nature of this molecule and can serve as a valuable resource for its experimental investigation and application.

Future work could involve exploring the molecule's reactivity through the calculation of reaction pathways and transition states for reactions of interest. Additionally, the application of higher levels of theory and more sophisticated solvent models could further refine the accuracy of the predicted properties. The ultimate validation of these theoretical findings will, of course, rely on future experimental studies.

References

-

Theoretical Investigations of Structural, NMR and FT-IR Spectra for Some Derivatives of Monoterpenes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Allylation of active methylene compounds with cyclic Baylis–Hillman alcohols: a DFT study. (2015). SpringerLink. Retrieved January 18, 2026, from [Link]

-

Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Catalytic Ring-Opening of Cyclic Alcohols Enabled by PCET Activation of Strong O-H Bonds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation. (2015). PubMed. Retrieved January 18, 2026, from [Link]

-

Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. (n.d.). Europe PMC. Retrieved January 18, 2026, from [Link]

-

Vibrational Analysis in Gaussian. (n.d.). Gaussian, Inc. Retrieved January 18, 2026, from [Link]

-

An Ab-Initio Study on Conformers of Cyclohexane. (n.d.). International Journal of Engineering Research & Technology. Retrieved January 18, 2026, from [Link]

-

Computational chemistry: Studying the properties and behaviours of molecules. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Simulating NMR spectrum in GaussView and Gaussian. (n.d.). University of Puerto Rico at Mayagüez. Retrieved January 18, 2026, from [Link]

-

Theoretical calculation on a compound formed by methyl alcohol and simmondsin. (2016). Dergipark. Retrieved January 18, 2026, from [Link]

-